molecular formula C6H3N3O2 B15304630 4-Cyanopyrimidine-2-carboxylic acid

4-Cyanopyrimidine-2-carboxylic acid

Cat. No.: B15304630
M. Wt: 149.11 g/mol
InChI Key: JBOMLAHHZYFYDE-UHFFFAOYSA-N
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Description

4-Cyanopyrimidine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H3N3O2 It is a derivative of pyrimidine, characterized by the presence of a cyano group (-CN) at the 4-position and a carboxylic acid group (-COOH) at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanopyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyanoacetamide with formamide under acidic conditions, followed by oxidation to introduce the carboxylic acid group. Another approach involves the use of nitriles and amidines in the presence of catalysts such as zinc chloride (ZnCl2) or ammonium acetate (NH4OAc) to form the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-Cyanopyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyanopyrimidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyanopyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and carboxylic acid groups play a crucial role in binding to these targets, modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .

Comparison with Similar Compounds

  • 2-Cyanopyrimidine-4-carboxylic acid
  • 4-Cyanopyridine-2-carboxylic acid
  • 4,6-Dichloro-2-(methylthio)pyrimidine

Comparison: 4-Cyanopyrimidine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the cyano group at the 4-position and the carboxylic acid group at the 2-position allows for unique interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C6H3N3O2

Molecular Weight

149.11 g/mol

IUPAC Name

4-cyanopyrimidine-2-carboxylic acid

InChI

InChI=1S/C6H3N3O2/c7-3-4-1-2-8-5(9-4)6(10)11/h1-2H,(H,10,11)

InChI Key

JBOMLAHHZYFYDE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C#N)C(=O)O

Origin of Product

United States

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